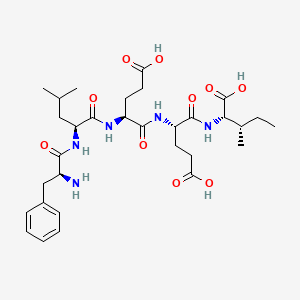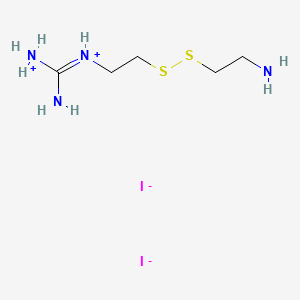
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a chemical compound with the molecular formula C5H16I2N4S2 It is a guanidine derivative that contains both amino and disulfide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .
化学反応の分析
Types of Reactions
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide group can be reduced to thiols.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted guanidines and amines.
科学的研究の応用
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other guanidine derivatives and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antibacterial agent and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions . Additionally, the guanidine group can interact with nucleic acids and proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Thiourea: Contains a similar sulfur-containing functional group but differs in its reactivity and applications.
Cyanamide: Used in the synthesis of guanidine derivatives and has similar reactivity in guanylation reactions.
Uniqueness
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is unique due to its combination of amino, disulfide, and guanidine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
40775-08-4 |
|---|---|
分子式 |
C5H16I2N4S2 |
分子量 |
450.2 g/mol |
IUPAC名 |
[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H |
InChIキー |
KLEVBMWLJICYQK-UHFFFAOYSA-N |
正規SMILES |
C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
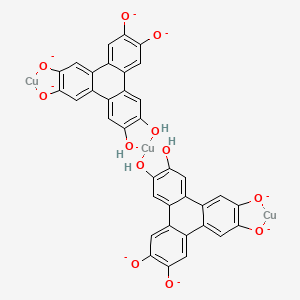
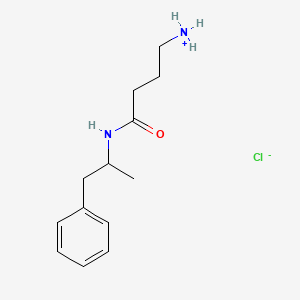
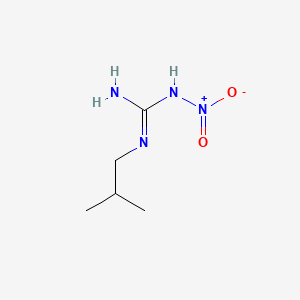

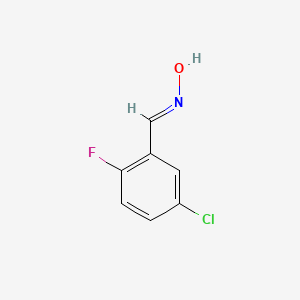

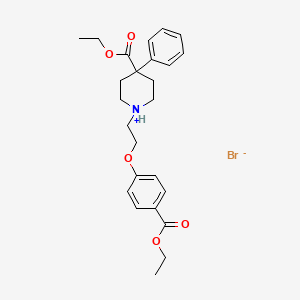
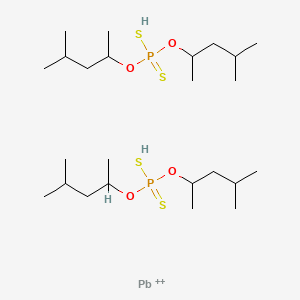

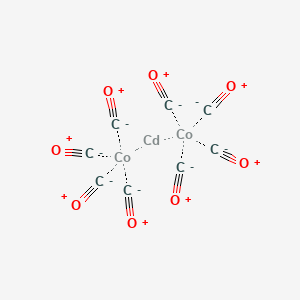
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
